7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
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Description
“7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid” is a chemical compound with the molecular formula C9H7NO6 . It is a derivative of 1,4-benzodioxan .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes, which are similar to our compound of interest, has been reported. The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Scientific Research Applications
Synthesis Methods
- Synthesis Techniques : The compound has been synthesized from 4-hydroxy-3-nitrobenzoic acid through various processes like esterification, etherification, reductive cyclization, nitration, and hydrolysis. These methods are crucial for creating specific derivatives of the compound for research and application purposes (Yin Du-lin, 2007).
Antibacterial Properties
- Antibacterial Agent Development : Derivatives of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid have been explored for their antibacterial properties. For instance, enoxacin, a derivative, showed broad and potent in vitro antibacterial activity and excellent in vivo efficacy on systemic infections (J. Matsumoto et al., 1984).
- Antimycobacterial Activities : Some derivatives have shown promising results against Mycobacterium tuberculosis, both in vitro and in vivo, making them potential candidates for treating mycobacterial infections (P. Senthilkumar et al., 2009).
Pharmaceutical Applications
- Anti-inflammatory Activity : Some studies have investigated the anti-inflammatory properties of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, which is structurally similar to 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. These compounds have shown comparable potency to established anti-inflammatory drugs like Ibuprofen (M. T. Vazquez et al., 1996).
- Biofilm Inhibition and Cytotoxicity : New derivatives of the compound have been synthesized and evaluated for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives displayed suitable inhibitory action and mild cytotoxicity, suggesting potential applications in controlling bacterial biofilms (M. Abbasi et al., 2020).
properties
IUPAC Name |
6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4H,1-2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFGQHROZQJASA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387939 |
Source
|
Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
CAS RN |
57672-33-0 |
Source
|
Record name | 2,3-Dihydro-7-nitro-1,4-benzodioxin-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57672-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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